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Compound of Interest

Compound Name: 1-Bromo-4-propylheptane

Cat. No.: B3047024 Get Quote

An In-depth Technical Guide to 1-Bromo-4-propylheptane: Properties, Synthesis, and

Applications

Abstract
This technical guide provides a comprehensive overview of 1-bromo-4-propylheptane, a

halogenated alkane. The document details its chemical structure, nomenclature according to

IUPAC standards, and key physicochemical properties. It presents established synthetic routes

and outlines common reaction protocols relevant to organic synthesis. Furthermore, the guide

discusses the potential applications of this compound and related long-chain alkyl halides as

intermediates in the development of more complex molecules, including those with potential

therapeutic relevance. All quantitative data is summarized in tables for clarity, and key

experimental workflows are visualized using diagrams. This document is intended for

researchers, scientists, and professionals in the fields of chemical synthesis and drug

development.

IUPAC Nomenclature and Chemical Structure
The systematic name for the compound with the chemical structure Br-CH₂-CH₂-CH₂-

CH(CH₂CH₂CH₃)-CH₂-CH₂-CH₃ is 1-Bromo-4-propylheptane.

The determination of the IUPAC name follows a systematic approach:

Identification of the Parent Chain: The longest continuous carbon chain in the molecule is

identified. In this case, there are two possible chains of seven carbon atoms.
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Selection of the Principal Chain: According to IUPAC rules, when two or more chains have

the same maximum length, the chain with the greatest number of substituents is chosen as

the parent chain. The linear seven-carbon chain results in two substituents (a bromo group

and a propyl group), whereas the alternative seven-carbon chain results in a single, more

complex substituent. Therefore, the heptane chain is designated as the parent.

Numbering the Parent Chain: The chain is numbered to assign the lowest possible locants

(positions) to the substituents. Numbering from the end closest to the bromine atom places

the substituents at positions 1 and 4.

Alphabetical Ordering: The substituents are listed in alphabetical order (bromo, then propyl)

to complete the name.

The structure contains a chiral center at the fourth carbon atom, meaning it can exist as two

distinct enantiomers, (R)-1-bromo-4-propylheptane and (S)-1-bromo-4-propylheptane.

Physicochemical Properties
While specific experimental data for 1-bromo-4-propylheptane is not extensively published, its

properties can be reliably predicted based on its structure and comparison with similar long-

chain alkyl halides. These compounds are generally colorless to pale yellow liquids, are non-

polar, and thus immiscible with water but soluble in common organic solvents.

Table 1: Predicted Physicochemical Properties of 1-Bromo-4-propylheptane

Property Predicted Value Unit

Molecular Formula C₁₀H₂₁Br

Molecular Weight 221.18 g/mol

Boiling Point 225-235 °C

Density 1.08-1.12 g/cm³

Refractive Index 1.46-1.47

Note: These values are estimates based on commercially available isomers and related

structures.
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Synthesis and Experimental Protocols
1-Bromo-4-propylheptane and similar branched bromoalkanes can be synthesized through

several established methods in organic chemistry. A common and effective approach is the

radical bromination of the corresponding alkane, 4-propylheptane, using a brominating agent

such as N-bromosuccinimide (NBS).

Synthesis via Radical Bromination of 4-Propylheptane
This method involves the free-radical substitution of a hydrogen atom with a bromine atom.

While radical halogenation can sometimes lead to a mixture of isomers, the use of NBS often

provides better selectivity.

Experimental Protocol:

Reaction Setup: A solution of 4-propylheptane in a non-polar solvent (e.g., carbon

tetrachloride, CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser and

a magnetic stirrer.

Initiation: N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile

(AIBN) or benzoyl peroxide, are added to the flask.

Propagation: The mixture is heated to reflux (approximately 77°C for CCl₄) and irradiated

with a UV lamp to initiate and sustain the radical chain reaction. The reaction progress is

monitored using techniques like gas chromatography (GC) or thin-layer chromatography

(TLC).

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The

succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

Purification: The filtrate is washed sequentially with water and brine to remove any remaining

impurities. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄),

filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The

resulting crude product is purified by fractional distillation to isolate 1-bromo-4-
propylheptane from other isomeric byproducts.
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Fig 1. General workflow for the synthesis of 1-bromo-4-propylheptane.
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Chemical Reactivity and Applications in Drug
Development
As a primary alkyl halide, 1-bromo-4-propylheptane is a versatile intermediate in organic

synthesis. Its reactivity is dominated by the carbon-bromine bond, making it an excellent

substrate for nucleophilic substitution and elimination reactions. Professionals in drug

development can utilize this reactivity to introduce the 4-propylheptyl moiety into more complex

molecular scaffolds.

Nucleophilic Substitution Reactions
The primary carbon bearing the bromine atom is susceptible to attack by a wide range of

nucleophiles, typically following an Sₙ2 mechanism. This allows for the formation of various

functional groups.

Table 2: Examples of Sₙ2 Reactions with 1-Bromo-4-propylheptane

Nucleophile Reagent Example Product Functional Group

Hydroxide Sodium Hydroxide (NaOH) Alcohol

Cyanide Sodium Cyanide (NaCN) Nitrile

Azide Sodium Azide (NaN₃) Azide

Alkoxide Sodium Ethoxide (NaOEt) Ether

Carboxylate Sodium Acetate (CH₃COONa) Ester

Amine Ammonia (NH₃) Primary Amine

Grignard Reagent Formation
1-Bromo-4-propylheptane can react with magnesium metal in an anhydrous ether solvent to

form a Grignard reagent. This organometallic compound is a powerful carbon nucleophile,

enabling the formation of new carbon-carbon bonds—a critical step in the synthesis of complex

molecular skeletons for drug candidates.

Experimental Protocol for Grignard Formation:
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Setup: An oven-dried, three-neck flask containing a magnetic stir bar and magnesium

turnings is assembled with a reflux condenser and a dropping funnel, all under an inert

atmosphere (e.g., nitrogen or argon).

Solvent Addition: Anhydrous diethyl ether or tetrahydrofuran (THF) is added to the flask to

cover the magnesium.

Initiation: A small amount of 1-bromo-4-propylheptane is added via the dropping funnel.

The reaction is often initiated by gentle warming or the addition of an iodine crystal. A

successful initiation is indicated by the disappearance of the iodine color and the onset of

bubbling.

Addition: The remaining 1-bromo-4-propylheptane, diluted in the anhydrous solvent, is

added dropwise at a rate that maintains a gentle reflux.

Completion: After the addition is complete, the mixture is stirred until most of the magnesium

has been consumed. The resulting grey-black solution of the Grignard reagent is then ready

for use in subsequent reactions (e.g., with aldehydes, ketones, or esters).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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